molecular formula C16H17FN2O4 B1319824 N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide CAS No. 926198-24-5

N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B1319824
CAS No.: 926198-24-5
M. Wt: 320.31 g/mol
InChI Key: PPQASIPFMHWXME-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a fluorine atom, and three methoxy groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 3,4,5-trimethoxybenzoic acid.

    Coupling Reaction: The amino group of 5-amino-2-fluoroaniline reacts with the carboxylic acid group of 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Functional Materials: It can be used to create materials with specific functions, such as sensors or electronic devices.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and methoxy groups can form hydrogen bonds or other interactions with the target molecules, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability by participating in halogen bonding or other interactions.

Comparison with Similar Compounds

  • N-(5-Amino-2-fluorophenyl)acetamide
  • N-(5-Amino-2-fluorophenyl)benzamide
  • N-(5-Amino-2-fluorophenyl)-2-phenylacetamide

Comparison:

  • Structural Differences: While these compounds share the 5-amino-2-fluorophenyl moiety, they differ in the substituents attached to the benzamide structure.
  • Unique Properties: N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups, which can influence its solubility, reactivity, and interactions with molecular targets.
  • Applications: The specific applications of each compound can vary based on their structural differences, with this compound potentially offering distinct advantages in certain contexts due to its unique properties.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-8-10(18)4-5-11(12)17/h4-8H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQASIPFMHWXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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